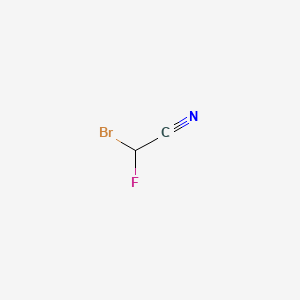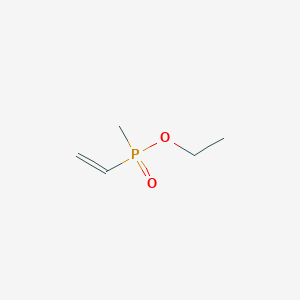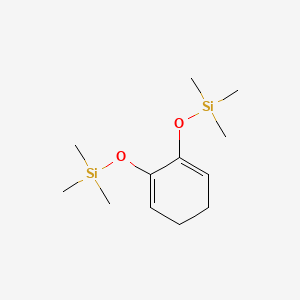
2,3-Bis(trimethylsilyloxy)-1,3-cyclohexadiene
Vue d'ensemble
Description
Applications De Recherche Scientifique
Stereochemistry and Trifluoroacetolysis
2,3-Bis(trimethylsilyloxy)-1,3-cyclohexadiene plays a role in the study of stereochemistry. Wickham and Kitching (1983) explored the stereochemistry of 3,4-bis(trimethylsilyl)cyclohexene, derived from disilylation of 1,3-cyclohexadiene, concluding its cis configuration based on NMR spectra and hydrogenation processes. They also examined its trifluoroacetolysis, revealing important 1,2-trimethylsilyl shifts in the intermediate ion and regiospecific reactions with different isomers (Wickham & Kitching, 1983).
Synthesis Methods
Dunogues, Calas, and Ardoin (1972) reported a specific method for synthesizing 1,4-cyclohexadiene from benzene via direct disilylation in an inert atmosphere, followed by hydrolysis in a basic medium. This represents a two-stage process for obtaining cyclohexadiene from benzene (Dunogues, Calas, & Ardoin, 1972).
Formal Cyclocondensations
Lubbe et al. (2013) investigated the cyclization of 1,3-bis(trimethylsilyloxy)-1,3-butadienes with 3-oxo-bis(methylthio)ketenacetals. This process yielded 3-(methylthio)phenols, demonstrating the versatility of 1,3-bis(trimethylsilyloxy)-1,3-butadienes in regioselective synthesis (Lubbe, Bendrath, Trabhardt, Villinger, Fischer, & Langer, 2013).
Synthesis of Rare 3-Halomethylphenols
M. Lubbe, C. Mamat, and P. Langer (2008) explored the synthesis of rare 3-halomethylphenols using 1,3-bis(trimethylsilyloxy)-1,3-butadienes. They achieved very good regioselectivity in this process, demonstrating the compound's utility in synthesizing complex organic structures (Lubbe, Mamat, & Langer, 2008).
Trifluoromethyl-substituted Arenes Synthesis
Bunescu et al. (2009) conducted a study on the synthesis of trifluoromethyl-substituted arenes and cyclohexenones using 1,3-bis(trimethylsilyloxy)-1,3-butadienes. They observed very good regioselectivity and demonstrated the impact of Lewis acid on product distribution, showing the compound's role in synthesizing functionalized organic molecules (Bunescu, Reimann, Lubbe, Spannenberg, & Langer, 2009).
Catalyzed Diels-Alder Cycloaddition
Mach et al. (1985) investigated the catalytic system Et2AlCl/TiCl4 for inducing Diels-Alder cycloaddition of bis(trimethylsilyl)acetylene to various dienes. Their study demonstrated the transformation of 1,3-butadiene, isoprene, and other dienes into 1,2-bis(trimethylsuyl)cyclohexa-1,4-dienes, showcasing the compound's significance in polymer chemistry (Mach, Antropiusová, Petrusová, Tureček, Hanuš, Sedmera, & Schraml, 1985).
Reactivity with Dihaloboranes
Ma et al. (2020) explored reactions of dihaloboranes with electron-rich organosilicon compounds, including 1,4-bis(trimethylsilyl)-1,4-diaza-2,5-cyclohexadiene. This study demonstrated the synthesis of novel B=N-bond-containing compounds, reflecting the compound's potential in creating new organometallic structures (Ma, Zhang, Ming, Su, Chang, & Ye, 2020).
Propriétés
IUPAC Name |
trimethyl-(6-trimethylsilyloxycyclohexa-1,5-dien-1-yl)oxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2Si2/c1-15(2,3)13-11-9-7-8-10-12(11)14-16(4,5)6/h9-10H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBBOHLIHNZBMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=CCCC=C1O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90501435 | |
| Record name | [Cyclohexa-2,6-diene-1,2-diylbis(oxy)]bis(trimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90501435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis(trimethylsilyloxy)-1,3-cyclohexadiene | |
CAS RN |
59733-54-9 | |
| Record name | [Cyclohexa-2,6-diene-1,2-diylbis(oxy)]bis(trimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90501435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






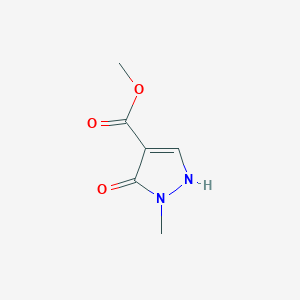
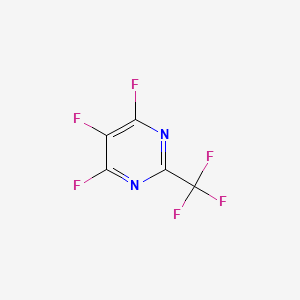
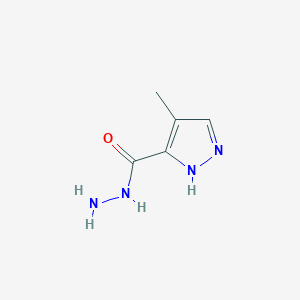
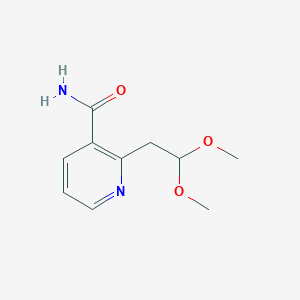
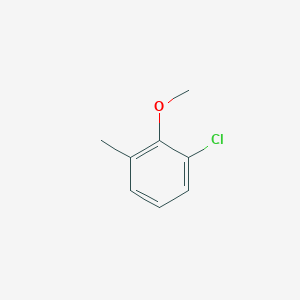
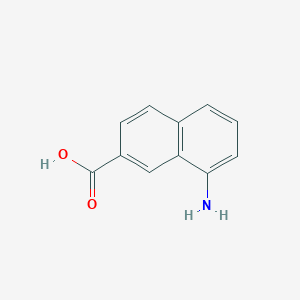
![2-(2,6-dimethoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B1626408.png)

